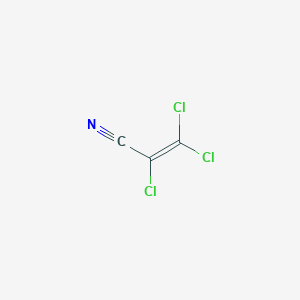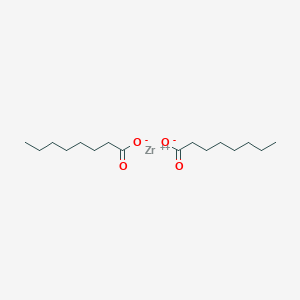
3,4-Dichlorobenzyl isothiocyanate
Descripción general
Descripción
The provided papers do not directly discuss 3,4-Dichlorobenzyl isothiocyanate, but they do provide valuable information on related isothiocyanate compounds and their synthesis, reactions, and properties. Isothiocyanates are a group of compounds known for their biological activity and are used in various chemical syntheses.
Synthesis Analysis
The synthesis of isothiocyanate compounds can vary depending on the desired functional groups and the starting materials. For example, the synthesis of 3-oxobutyl isothiocyanate (OB ITC) involves reactions with compounds possessing different functional groups, such as amines and amino acids, which can lead to the formation of thiourea derivatives or condensed heterocycles . Similarly, the synthesis of 4-NN-dimethylaminoazobenzene 4'-isothiocyanate involves a specific method that allows for the preparation of thiohydantoins of amino acids, which are useful in peptide sequence analysis .
Molecular Structure Analysis
The molecular structure of isothiocyanates is characterized by the presence of an isothiocyanate group (-N=C=S), which is reactive and can form various derivatives. The structural and conformational properties of isothiocyanate derivatives can be determined using techniques such as X-ray crystallography, as seen in the study of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas . These techniques provide insights into the intermolecular interactions and hydrogen bonding patterns that influence the properties of the compounds.
Chemical Reactions Analysis
Isothiocyanates undergo a range of chemical reactions due to their reactive functional group. For instance, the peculiar behavior of OB ITC is highlighted by its sensitivity towards acids, which can lead to different products under varying pH conditions . The reactivity of isothiocyanates also allows for the facile synthesis of heterocyclic compounds, such as the preparation of 4H-benzothiopyran-4-one derivatives through a one-pot reaction with deprotonated esters and aryl or alkyl isothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure and the nature of the substituents attached to the isothiocyanate group. Techniques such as FT-IR, Raman spectroscopy, NMR, mass spectrometry, and elemental analysis are used to characterize these properties . The vibrational spectral characteristics obtained from FT-IR and Raman spectroscopy, along with quantum chemical calculations, provide detailed information on the compounds' behavior and potential applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3,4-Dichlorobenzyl isothiocyanate belongs to the class of isothiocyanates (ICTs), which have been a focal point of research due to their wide-ranging applications. They exhibit properties like anticancer, antimicrobial, antibiotic, and anti-inflammatory effects. The synthesis of ICTs, including 3,4-Dichlorobenzyl isothiocyanate, often involves forming a dithiocarbamate salt followed by desulfurization (Eschliman & Bossmann, 2019).
Analytical Methods
The quantitation of organic isothiocyanates, including 3,4-Dichlorobenzyl isothiocyanate, can be achieved through spectroscopic methods. One such approach involves cyclocondensation with vicinal dithiols, leading to the formation of measurable cyclic condensation products (Zhang, Cho, Posner, & Talalay, 1992).
Agricultural Applications
Interestingly, 3,4-Dichlorobenzyl methylcarbamate, closely related to 3,4-Dichlorobenzyl isothiocyanate, has been identified as an effective preemergence herbicide active against various weeds. Its activity is influenced by minor structural modifications (Herrett & Berthold, 1965).
Chemical Synthesis and Applications
Isothiocyanates are versatile materials in chemical synthesis. Their high nucleophilic susceptibility necessitates immediate preparation and usage. A flow platform has been developed for the efficient formation of isothiocyanates, including 3,4-Dichlorobenzyl isothiocyanate, by the direct conversion of chloroximes (Baumann & Baxendale, 2013).
Cancer Chemoprevention
Some isothiocyanates like phenethyl isothiocyanate, benzyl isothiocyanate, and sulforaphane are potent inhibitors of cancer in rodents treated with carcinogens. They modify carcinogen metabolism by inhibiting Phase 1 enzymes and inducing Phase 2 enzymes. This specific action depends on the isothiocyanate's structure and the type of carcinogen involved (Hecht, 1999).
Antibacterial Activities
Isothiocyanates have shown potent antibacterial activities against various Gram-positive and Gram-negative bacteria. For instance, benzyl isothiocyanate, a compound similar to 3,4-Dichlorobenzyl isothiocyanate, has been found to be highly effective against Bacillus cereus and other pathogenic bacteria (Jang, Hong, & Kim, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-dichloro-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSHXWTNIGVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172379 | |
| Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl isothiocyanate | |
CAS RN |
18967-42-5 | |
| Record name | Benzene, 1,2-dichloro-4-(isothiocyanatomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, (3,4-dichlorobenzyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18967-42-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROBENZYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF6B7CSR5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)







![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)